Thielavin F

IDO inhibitor Indoleamine 2,3-dioxygenase Cancer immunotherapy

Thielavin F is a fungal secondary metabolite belonging to the thielavin class of benzoate trimers, originally isolated from Coniochaeta sp. It functions as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism that is implicated in cancer-induced immune suppression and neuroinflammatory disorders.

Molecular Formula C30H32O10
Molecular Weight 552.6 g/mol
Cat. No. B1249193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThielavin F
Synonymsthielavin F
Molecular FormulaC30H32O10
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=CC(=C(C(=C3C)C)C(=O)O)OC)OC)C)O)C)O
InChIInChI=1S/C30H32O10/c1-12-10-19(31)17(6)25(32)22(12)29(35)40-26-16(5)15(4)24(27(38-9)18(26)7)30(36)39-20-11-21(37-8)23(28(33)34)14(3)13(20)2/h10-11,31-32H,1-9H3,(H,33,34)
InChIKeyDRJGKQRTLCMIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thielavin F: A Fungal Benzoate Trimer with Documented IDO Inhibitory Activity


Thielavin F is a fungal secondary metabolite belonging to the thielavin class of benzoate trimers, originally isolated from Coniochaeta sp. [1]. It functions as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism that is implicated in cancer-induced immune suppression and neuroinflammatory disorders. The compound is structurally related to thielavins A, B, C, D, G, and Q, all sharing a core scaffold composed of three benzoic acid units linked via depside bonds, yet differing in their hydroxyl, methoxy, and methyl substitution patterns on the aromatic rings [1].

Target Reported indoleamine 2,3-dioxygenase (IDO) inhibitor; supports kynurenine pathway research
Class Fungal benzoate trimer natural product; thielavin scaffold with depside linkages
Workflow In vitro enzyme inhibition assays, cancer-immune suppression model studies, PLC signaling probe

Structural and Pharmacological Divergence Within the Thielavin Family Prevents Generic Substitution


Thielavin family members, despite their shared benzoate trimer scaffold, display significant divergence in both enzyme inhibition profiles and potency. For example, Thielavin G is reported to be the most potent glucose-6-phosphatase (G6Pase) inhibitor (IC50 = 0.33 μM) while Thielavin B is 16.7-fold weaker (IC50 = 5.5 μM) [1]. Conversely, Thielavin F demonstrates activity against indoleamine 2,3-dioxygenase (IDO) [2]. This pharmacological heterogeneity means that substituting one thielavin analog for another, or using a generic mixture, cannot guarantee equivalent biological activity for a specific target, making precise compound selection critical for reproducible research.

Thielavin analogs target distinct enzymes (IDO, G6Pase, PLC, COX); inhibitor profile does not transfer across family members.
Potency ranking is target-specific: Thielavin G is the most potent G6Pase inhibitor, while Thielavin F shows the highest reported IDO inhibition among tested analogs.
Substitution patterns on aromatic rings modulate biological activity; using a generic thielavin mixture may shift pathway response unpredictably.

Quantitative Evidence for Selecting Thielavin F Over Its Closest Analogs


Superior IDO Inhibition Compared to Thielavin B and Thielavin Q

In a direct head-to-head comparison, Thielavin F inhibited recombinant human indoleamine 2,3-dioxygenase (IDO) with greater potency than its closest structural analogs, Thielavin B and Thielavin Q [1]. At the time of testing, Thielavin F was the most potent thielavin-class IDO inhibitor identified, establishing it as the preferred compound for investigating this target within this chemical series.

IDO Inhibition
Reported head-to-head
Thielavin F IC50 14.5 ± 1.1 μM Thielavin B 21.2 ± 1.1 μM; Thielavin Q 26.5 ± 1.3 μM
Supports IDO pathway inhibitor selection; ranked highest among thielavins tested.
Recombinant human IDO assay; positive control menadione IC50 3.7 μM.
IDO inhibitor Indoleamine 2,3-dioxygenase Cancer immunotherapy

Documentation as a Phospholipase C (PLC) Inhibitor via Patent Disclosure

A registered patent (KR 10-0224476) explicitly claims Thielavin F as an active ingredient in a composition for inhibiting phospholipase C (PLC) activity, derived from the fungal strain Pseudallescheria sp. MT60109 [1]. This establishes a distinct biological target (PLC) for Thielavin F that differs from the more commonly cited prostaglandin biosynthesis (COX) inhibition associated with Thielavin A and B [2]. PLC is a critical enzyme in intracellular signal transduction, and this patent provides a legal and scientific basis for using Thielavin F in PLC-related research.

PLC Inhibition
Data to verify
Patent KR 10-0224476 claims Thielavin F as active ingredient for phospholipase C inhibition.
Supports PLC signaling research tool selection; distinct from COX-inhibiting thielavins.
Quantitative IC50 not publicly disclosed; independent verification recommended.
Phospholipase C inhibitor Signal transduction Biochemical probe

G6Pase Inhibition SAR Context Places Thielavin F Within a Potency-Optimized Series

The seminal thielavin G6Pase study by Sakemi et al. (2002) identified 11 new thielavin analogs (F-P) from Chaetomium carinthiacum after an initial screen identified Thielavin B as a G6Pase inhibitor (IC50 = 5.5 μM) [1]. The discovery that Thielavin G was the most potent analog in this series (IC50 = 0.33 μM) demonstrated that specific structural modifications within the thielavin scaffold can yield >16-fold improvements in G6Pase inhibitory activity [1]. Thielavin F was isolated as one of these analog-series members, placing it within a systematically optimized SAR exploration rather than as a randomly identified hit. The structure-activity relationship established that three benzoic acid units and carboxylic acid functions are essential for G6Pase inhibition [1].

G6Pase SAR
Class-level inference
Member of 11-analog series (F–P) from G6Pase inhibitor optimization campaign.
Supports SAR comparator selection; structure informed by potency range within series.
Individual IC50 not reported; class range 0.33–5.5 μM (Thielavin G to B) in rat microsomal assay.
Glucose-6-phosphatase inhibitor Type 2 diabetes Hepatic glucose output

Recommended Application Scenarios for Thielavin F Based on Proven Differentiation


IDO-Focused Cancer Immunotherapy and Neuroinflammation Research

Thielavin F is the most potent naturally occurring thielavin-class IDO inhibitor reported to date (IC50 = 14.5 μM), surpassing Thielavin B (21.2 μM) and Thielavin Q (26.5 μM) [1]. It should be prioritized as a chemical probe in in vitro models of IDO-mediated T-cell suppression, tumor immune evasion, and kynurenine pathway dysregulation in neurodegenerative diseases. Its 1.46-fold potency advantage over Thielavin B may be critical in dose-response studies where maximal target engagement at lower concentrations is required to minimize non-specific effects.

Phospholipase C (PLC) Signaling Pathway Dissection

Thielavin F is the subject of a specific patent (KR 10-0224476) claiming its use as a PLC inhibitor [1]. Researchers investigating PLC-mediated signal transduction cascades, particularly those seeking a thielavin-based tool compound with a documented intellectual property trail distinct from the more common COX-inhibiting thielavin A and B analogs [2], should consider Thielavin F as a specialized probe. While quantitative PLC IC50 values require independent verification, the patent establishes a formal basis for its use in this pathway context.

SAR Studies on G6Pase Inhibition for Metabolic Disease Programs

As a member of the 11-analog series (F-P) generated during the G6Pase inhibitor optimization campaign by Sakemi et al. [1], Thielavin F constitutes a valuable comparator in structure-activity relationship (SAR) studies aimed at understanding how methylation, hydroxylation, and depside linkage variations modulate hepatic glucose-6-phosphatase inhibition. Its inclusion in compound libraries for metabolic disease research is justified by its position within a systematically characterized SAR landscape anchored by Thielavin B (IC50 = 5.5 μM) and Thielavin G (IC50 = 0.33 μM) [1].

Fungal Secondary Metabolite Biosynthesis and Dereplication Studies

Thielavin F was isolated from Coniochaeta sp. 10F058 and characterized using HRESIMS and NMR [1]. For natural product chemists engaged in fungal metabolomics, dereplication, or biosynthetic pathway elucidation of depside-forming polyketide synthases, Thielavin F serves as a well-characterized reference standard with publicly available spectroscopic data. This facilitates accurate identification in extract libraries and supports biosynthetic gene cluster annotation efforts.

Application
Selection Property
Validation Focus
IDO pathway inhibition / cancer-immune suppression models
Reported IDO inhibitor potency ranking
Verify IC50 in target assay system; confirm kynurenine pathway modulation
PLC signaling pathway dissection
Patent-supported target claim (KR 10-0224476)
Confirm PLC inhibition activity independently; benchmark against reference inhibitors
G6Pase inhibitor SAR studies
Class-representative analog in G6Pase-optimized series
Determine IC50 in relevant hepatic microsome assay; compare within thielavin SAR landscape
Fungal secondary metabolite dereplication / biosynthesis
Well-characterized spectroscopic reference
Confirm identity by HRESIMS and NMR; match against published data from Coniochaeta sp.
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